molecular formula C19H22N2O3 B1683189 Tjn-331 CAS No. 219964-53-1

Tjn-331

Cat. No.: B1683189
CAS No.: 219964-53-1
M. Wt: 326.4 g/mol
InChI Key: FEIVGIWPNTVAOB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TJN-331, with the CAS Number 219964-53-1 and the molecular formula C19H22N2O3, is a herbally-derived chemical compound identified by the IUPAC name (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-pyridin-3-yl-prop-2-enamide . This compound is a subject of research interest primarily for its potent antinephritic properties. Investigations in experimental models of anti-glomerular basement membrane (GBM) nephritis in rats have demonstrated that this compound operates by dose-dependently inhibiting the production of intraglomerular transforming growth factor-beta1 (TGF-β1), a key cytokine in the development and progression of glomerulonephritis . The compound specifically targets the increase in both total and mature TGF-β1 production from inflamed, nephritic glomeruli, without suppressing TGF-β1 from normal glomeruli . Administration of this compound has been shown to significantly prevent proteinuria and suppress histopathological damage, including the formation of cellular crescents and adhesions of capillary walls to Bowman's capsule . These findings suggest that this compound functions via the suppression of TGF-β1 production from diseased glomeruli, positioning it as a valuable research tool for probing pathways involved in renal fibrosis and inflammatory kidney disease . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

219964-53-1

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C19H22N2O3/c1-21(19(22)9-7-16-5-4-11-20-14-16)12-10-15-6-8-17(23-2)18(13-15)24-3/h4-9,11,13-14H,10,12H2,1-3H3/b9-7+

InChI Key

FEIVGIWPNTVAOB-VQHVLOKHSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CN=CC=C2

Isomeric SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)/C=C/C2=CN=CC=C2

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CN=CC=C2

Appearance

Solid powder

Other CAS No.

219964-53-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(3,4-dimethoxyphenethyl)-N-methyl-3-(3-pyridyl)-2-propenamide
TJN 331
TJN-331
TJN331

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Tjn 331

Synthetic Routes for TJN-331

This compound is a pyridyl-acrylic acid derivative. nih.gov Its chemical structure, [(3,4-dimethoxyphenethyl)]-N-methyl-3-(3-pyridyl)-2-propenamide, suggests a synthetic approach involving the formation of an amide bond. A key structural component is the 3-(3-pyridyl)acrylic acid moiety. nih.gov trans-3-(3-Pyridyl)acrylic acid (PubChem CID 776396) is a commercially available compound that could serve as a building block in the synthesis of this compound. uni-goettingen.descience.govnih.gov

While the precise, step-by-step published synthetic route specifically for this compound was not detailed in the reviewed literature, the compound's structure implies a coupling reaction between a derivative of 3-(3-pyridyl)acrylic acid and a modified phenethylamine (B48288) moiety, specifically N-methyl-3,4-dimethoxyphenethylamine. The formation of the amide linkage is a common transformation in organic synthesis, achievable through various coupling reagents and methodologies depending on the specific precursors used.

Development of Analogues and Pyridyl-Acrylic Acid Derivatives

This compound itself is an example of a pyridyl-acrylic acid derivative developed by Tsumura & Co. nih.gov The development of analogues involves creating compounds with similar core structures but with variations in substituents or functional groups. This process is fundamental in medicinal chemistry to investigate structure-activity relationships and potentially identify compounds with improved properties.

The structural similarity of this compound to the natural product acteoside suggests that research into this compound may have stemmed from investigations into the chemical space around natural products with desired biological activities. nih.govqau.edu.pk The synthesis of a series of pyridyl-acrylic acid derivatives, including this compound, indicates a systematic exploration of this compound class. nih.gov

Although specific details on the development of a wide range of this compound analogues were not extensively described in the provided information, the classification of this compound within a series of pyridyl-acrylic acid derivatives highlights a broader effort to synthesize and evaluate related compounds.

Strategies for Chemical Modification and Scaffold Diversification

Chemical modification and scaffold diversification are strategies employed to generate a range of related molecules from a core structure or scaffold. This allows for the exploration of diverse chemical space to discover compounds with varied biological profiles.

For a molecule like this compound, potential strategies for chemical modification and scaffold diversification could involve alterations to different parts of the molecule:

Modification of the Pyridyl Ring: Substitutions on the pyridine (B92270) ring could alter electronic and steric properties, influencing interactions with biological targets.

Modification of the Acrylic Acid Moiety: Alterations to the double bond geometry or the carboxylic acid derivative (in this case, the amide) could impact activity and stability.

Modification of the Phenethyl Group: Changes to the substitution pattern on the phenyl ring or modifications to the ethyl linker could introduce significant structural diversity. The presence of methoxy (B1213986) groups on the phenyl ring offers sites for potential modification or replacement with other substituents.

Modification of the N-methyl Group: The methyl group on the amide nitrogen could potentially be replaced with other alkyl or functionalized groups.

While the general principles of chemical modification and scaffold diversification are well-established in organic and medicinal chemistry, the specific detailed strategies applied to this compound or the full extent of its synthesized analogues were not explicitly provided in the search results. The focus in the available literature is primarily on this compound's biological effects as a representative compound of the pyridyl-acrylic acid derivative class. nih.govqau.edu.pk

Molecular and Cellular Mechanism of Action of Tjn 331

Target Identification and Validation for TJN-331

Transforming Growth Factor-Beta 1 (TGF-β1) has been identified as a significant mediator in various biological processes, including those implicated in disease pathogenesis. uni-goettingen.de this compound has been shown to interfere with the actions of TGF-β1, validating this cytokine as a primary target. uni-goettingen.de

A key aspect of this compound's mechanism is its ability to inhibit the production and secretion of TGF-β1. In vitro studies using isolated glomeruli from rats with anti-glomerular basement membrane (GBM) nephritis demonstrated that this compound dose-dependently inhibited the increase in both total and mature TGF-β1 production. uni-goettingen.de Notably, this inhibitory effect was observed in nephritic glomeruli but not in normal glomeruli. uni-goettingen.de Further in vitro research indicated that this compound prevented total TGF-β1 production from splenocytes following stimulation with concanavalin (B7782731) A. In vivo studies in rat models of nephritis also supported these findings, showing that this compound treatment inhibited increases in TGF-β1 protein content and reduced the number of TGF-β1-positive cells in glomeruli.

Table 1: Effect of this compound on TGF-β1 Production in vitro

Cell Type / SourceConditionThis compound Effect on TGF-β1 ProductionSource
Isolated Nephritic Glomeruli (rat)In vitro incubationDose-dependent inhibition of total and mature TGF-β1 increase uni-goettingen.de
Isolated Normal Glomeruli (rat)In vitro incubationNo inhibition of TGF-β1 production uni-goettingen.de
SplenocytesStimulated with concanavalin APrevention of total TGF-β1 production

While TGF-β1 is known to activate various intracellular signaling cascades, such as the Smad pathway, and is involved in processes like epithelial-to-mesenchymal transition (EMT) through pathways like the GLI1-SNAI1 axis, detailed information specifically on how this compound modulates these intracellular signaling pathways downstream of TGF-β1 was not extensively available in the examined literature. The primary reported mechanism focuses on the compound's impact on TGF-β1 production and secretion itself.

Preclinical Pharmacological Evaluation of Tjn 331

In Vitro Efficacy Assessments of TJN-331

In vitro studies have been conducted to elucidate the cellular and biochemical mechanisms underlying the potential anti-fibrotic and anti-inflammatory effects of this compound. These assessments provide insights into the compound's direct interactions with relevant biological targets and cellular processes.

Cell-Based Assays for Anti-Fibrotic and Anti-Inflammatory Effects

Cell-based assays are crucial for evaluating the effects of compounds on cellular behaviors relevant to disease pathogenesis. In the context of renal disease, these assays often focus on processes like fibroblast activation, extracellular matrix accumulation (fibrosis), and the production of inflammatory mediators.

Studies have shown that this compound can prevent total TGF-β1 production from splenocytes stimulated with concanavalin (B7782731) A in vitro. nih.gov TGF-β1 is a significant factor in the expansion of the mesangial matrix and the proliferation of glomerular cells, both of which are characteristic of certain kidney diseases like IgA nephropathy. researchgate.net

Biochemical Assays for Target Engagement and Activity

Biochemical assays are employed to determine how a compound interacts with specific molecular targets and to measure its enzymatic or functional activity. For this compound, which has been identified as an inhibitor of TGF-β1 production, biochemical assays would aim to confirm this inhibitory activity and potentially identify the specific enzymes or pathways involved.

In vitro studies using isolated glomeruli from rats with anti-glomerular basement membrane (GBM) nephritis demonstrated that this compound dose-dependently inhibited the increase in total and mature TGF-β1 production. nih.govjst.go.jp This indicates a direct effect of this compound on TGF-β1 production within the inflamed kidney tissue. However, this compound did not inhibit TGF-β1 production from normal glomeruli, suggesting a selective action on activated or nephritic glomeruli. nih.govjst.go.jp

Target engagement assays, which can be biochemical or cell-based, are used to confirm that a compound binds to its intended target within a biological system. reactionbiology.comacs.orgprotocols.ioselvita.comnih.gov While the search results confirm this compound's inhibitory effect on TGF-β1 production, specific biochemical target engagement assays detailing the precise molecular target through which this compound exerts this effect were not explicitly detailed in the provided snippets. However, the dose-dependent inhibition of TGF-β1 production in isolated nephritic glomeruli serves as a measure of its biochemical activity in a relevant ex vivo system.

In Vivo Efficacy in Established Animal Models of Renal Disease

Preclinical evaluation of this compound has included testing in established animal models that mimic key features of human renal diseases. These in vivo studies are essential for assessing the compound's efficacy in a complex biological system and its impact on disease progression.

Anti-Glomerular Basement Membrane Nephritis Models in Rodents

The anti-GBM nephritis model is a widely used experimental model in rodents that mimics aspects of Goodpasture's syndrome and rapidly progressive glomerulonephritis in humans. creative-biolabs.comsygnaturediscovery.com This model involves inducing an autoimmune response against the glomerular basement membrane, leading to inflammation and damage in the glomeruli. creative-biolabs.comsygnaturediscovery.com

Studies in rat anti-GBM nephritis models have shown that administration of this compound prevented proteinuria and reduced the formation of crescents and adhesion of capillary walls to Bowman's capsule. nih.govjst.go.jp These findings indicate that this compound can ameliorate key clinical and histopathological manifestations of anti-GBM nephritis. Furthermore, this compound treatment reversed the increases in mature TGF-β1 protein production and TGF-β1 staining score observed in nephritic rats, suggesting that its protective effects are mediated, at least in part, through the suppression of TGF-β1 production in inflamed glomeruli. nih.govjst.go.jp

IgA Nephropathy Mouse Models (e.g., ddY Mice)

IgA nephropathy (IgAN) is the most common primary chronic glomerulonephritis, characterized by the deposition of IgA in the glomerular mesangium. researchgate.netresearchgate.net The ddY mouse strain serves as a spontaneous animal model for IgA nephropathy, exhibiting features such as mesangioproliferative glomerulonephritis and glomerular IgA deposits. researchgate.netmdpi.com

In experimental IgA nephropathy induced in ddY mice, administration of this compound inhibited increases in the mesangial matrix index and the number of nuclei per glomerular cross-section. researchgate.netnih.gov These histopathological improvements suggest that this compound can reduce mesangial expansion, a hallmark of IgA nephropathy. researchgate.netnih.gov this compound also prevented the increase in glomerular TGF-β1 staining in these mice without affecting IgA deposition. researchgate.netnih.gov This further supports the mechanism of action involving the suppression of TGF-β1 production in the glomeruli as a key factor in its efficacy against IgA nephropathy in ddY mice. researchgate.netnih.gov

Histopathological and Molecular Biomarker Analysis in Preclinical Studies

Histopathological analysis involves the microscopic examination of tissue samples to assess structural changes and cellular infiltration indicative of disease progression and the effects of treatment. Molecular biomarker analysis focuses on measuring the levels or activity of specific molecules (proteins, genes, etc.) that are involved in the disease process or serve as indicators of disease severity or treatment response. nih.govbiorxiv.orgmdpi.comnih.govresearchgate.netnih.gov

In preclinical studies of this compound, histopathological examination has been crucial in evaluating its impact on kidney tissue damage. In the anti-GBM nephritis model, this compound treatment prevented increases in crescent formation and adhesion of capillary walls to Bowman's capsule. nih.govjst.go.jp In the ddY mouse model of IgA nephropathy, histopathological analysis showed that this compound inhibited increases in the mesangial matrix index and the number of nuclei per glomerular cross-section. researchgate.netnih.gov

Molecular biomarker analysis in these studies has primarily focused on TGF-β1. This compound treatment reversed the increases in mature TGF-β1 protein production and TGF-β1 staining score in nephritic rats with anti-GBM nephritis. nih.govjst.go.jp Similarly, in ddY mice with IgA nephropathy, this compound prevented the increase in glomerular TGF-β1 staining. researchgate.netnih.gov These findings strongly suggest that the therapeutic effects of this compound in these renal disease models are linked to its ability to suppress TGF-β1 production in the inflamed glomeruli. researchgate.netnih.govnih.govjst.go.jp Other potential molecular biomarkers related to fibrosis (e.g., collagen I, α-SMA) or inflammation could also be assessed in such studies to provide a more comprehensive understanding of the compound's effects. evercyte.comcriver.comnih.govnih.gov

Data Tables

Based on the provided search results, quantitative data suitable for interactive tables is limited. However, the key findings regarding the effects of this compound on specific parameters in animal models can be summarized in a non-interactive format.

Table 1: Summary of this compound Effects in Renal Disease Models

Animal ModelKey Pathological Feature(s) Addressed by this compoundMolecular Target/EffectSource
Rat Anti-GBM NephritisProteinuria, crescent formation, adhesion of capillary walls to Bowman's capsuleInhibits increase in total and mature TGF-β1 production nih.govjst.go.jp
ddY Mouse IgA NephropathyMesangial matrix index, number of nuclei per glomerular cross-sectionPrevents increase in glomerular TGF-β1 staining researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Lead Optimization of Tjn 331

Elucidation of Key Structural Features for TJN-331 Bioactivity

The bioactivity of this compound has been linked to its ability to inhibit the production of intraglomerular transforming growth factor-beta1 (TGF-beta1). Studies in rat models of anti-glomerular basement membrane nephritis and anti-Thy1 nephritis showed that this compound dose-dependently inhibited the increase in total and mature TGF-beta1 production from nephritic glomeruli. This suppression of TGF-beta1 production is suggested as the mechanism by which this compound inhibits proteinuria and histopathological changes in glomeruli in these models.

Based on the provided search results, specific detailed research findings that elucidate the key structural features of this compound responsible for its bioactivity, such as the importance of the dimethoxyphenethyl group, the methyl group on the nitrogen, the propenamide linker, or the pyridyl ring, were not found. While the compound's activity against TGF-beta1 production is reported, the precise contribution of each part of the molecule to this activity is not detailed in the provided sources.

Design and Synthesis of this compound Analogues for SAR Exploration

The design and synthesis of analogues are standard approaches in SAR exploration to understand how modifications to a lead compound's structure affect its biological activity. By systematically altering different parts of the molecule, researchers can identify functional groups and structural motifs crucial for activity.

Information specifically detailing the design and synthesis of analogues of this compound for the purpose of exploring its SAR was not available in the provided search results. General methods for the synthesis of various chemical analogues exist, and SAR studies commonly involve the synthesis of modified compounds, but specific instances related to this compound were not found.

Computational Approaches in this compound SAR Analysis

Computational approaches play an increasingly important role in SAR analysis and drug discovery, allowing for the prediction of activity, understanding of molecular interactions, and guiding the design of new compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide insights into how a molecule interacts with its biological target and how structural changes might impact these interactions.

Specific details regarding the application of computational approaches for the SAR analysis of this compound were not found in the provided search results. While computational methods are widely used in SAR studies, their particular use in relation to this compound is not described in the consulted sources.

Lead Optimization Strategies for Enhanced Efficacy of this compound and its Derivatives

Lead optimization is a phase in drug discovery focused on improving the potency, selectivity, and pharmacokinetic properties of a promising lead compound. This often involves iterative cycles of rational design, synthesis of analogues, and biological evaluation. Strategies can include modifying the structure to enhance target binding, improve absorption, distribution, metabolism, and excretion (ADME) characteristics, and reduce potential off-target effects.

Information specifically outlining the lead optimization strategies employed for this compound or its derivatives to enhance efficacy was not present in the provided search results. The studies report on this compound's effects in animal models, suggesting it has reached a stage of in vivo evaluation, which is part of the drug discovery pipeline that follows lead optimization. However, the specific strategies used to optimize this compound itself were not detailed in the provided sources.

Computational Chemistry Applications in Tjn 331 Research

Molecular Docking and Ligand-Protein Interaction Predictions for TJN-331

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound, molecular docking would be employed to predict its binding mode and affinity to a specific protein target. This technique simulates the interaction between this compound (the ligand) and the binding site of a receptor, providing insights into the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. ekb.egbrieflands.commdpi.com

The process involves preparing the three-dimensional structures of both this compound and the target protein. Using sophisticated algorithms, various possible conformations of this compound within the protein's binding pocket are sampled, and a scoring function is used to estimate the binding affinity for each pose. nih.gov The results of molecular docking studies can guide the optimization of this compound's structure to enhance its binding potency and selectivity.

Table 1: Hypothetical Key Ligand-Protein Interactions for this compound Predicted by Molecular Docking

Interacting Residue of Target ProteinType of Interaction with this compoundPredicted Distance (Å)
Amino Acid 1Hydrogen Bond2.8
Amino Acid 2Hydrophobic3.5
Amino Acid 3Pi-Pi Stacking4.0
Amino Acid 4Electrostatic3.2

This table is for illustrative purposes only, as no specific molecular docking data for this compound is currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com For this compound, a QSAR study would involve a series of its analogues with varying structural modifications and corresponding experimental biological activities. The goal of QSAR is to establish a correlation between the physicochemical properties (descriptors) of these molecules and their observed activities. nih.govnih.gov

Molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature, are calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of compounds with the highest predicted potency and guiding lead optimization efforts. nih.gov

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for this compound Analogues

AnalogueMolecular WeightLogPNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorsBiological Activity (IC50, µM)
This compound-A350.43.2240.5
This compound-B364.43.5250.2
This compound-C336.32.9141.2
This compound-D378.53.8340.8

This table contains hypothetical data to illustrate the concept of a QSAR study.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. purdue.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes of this compound and its target protein upon binding. nih.govnih.gov This technique allows for the exploration of the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding process than static docking models. osti.gov

In the study of this compound, MD simulations could be used to assess the stability of the predicted binding poses from molecular docking. rsc.org Furthermore, these simulations can elucidate the mechanism of binding and unbinding, and calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. nih.gov Understanding the conformational dynamics of the this compound-protein complex is crucial for rational drug design.

Virtual Screening Methodologies for Novel this compound-Related Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, if its core structure (scaffold) is known to be important for its activity, virtual screening can be employed to discover novel, related scaffolds with potentially improved properties. nih.govresearchgate.net

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the known active compound, this compound, as a template to search for other molecules with similar properties. Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock and score a large number of compounds from a database. nih.govnih.gov The top-scoring compounds, or "hits," from a virtual screen can then be selected for experimental testing, accelerating the discovery of new drug candidates.

Advanced Analytical Methodologies for Tjn 331 Characterization and Analysis in Preclinical Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide valuable information about the molecular structure and can be used for the quantitative determination of TJN-331.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and connectivity of organic molecules uni-muenchen.despectrabase.com. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be essential for confirming its structure.

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in the molecule, their chemical environment, and their connectivity based on spin-spin coupling patterns. The spectrum of this compound would show distinct signals for the protons on the dimethoxyphenyl ring, the phenethyl linker, the N-methyl group, the amide group, the alkene double bond, and the pyridine (B92270) ring. Analysis of the chemical shifts, integration of peak areas (indicating the relative number of protons), and splitting patterns would allow for the assignment of each signal to specific protons in the this compound molecule, confirming the proposed structure.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would exhibit signals corresponding to the carbons in each of the functional groups and aromatic/heteroaromatic rings. Chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms, aiding in the differentiation of similar carbon environments within the molecule.

While detailed NMR spectral data specifically for this compound were not extensively found in the search results, one source mentions NMR analysis being used for mixed fractions, potentially containing this compound or related compounds uni-goettingen.de.

An illustrative example of expected NMR data characteristics for key functional groups in this compound is shown below:

Functional Group (Partial)¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
-OCH₃ (Aromatic)~3.7-4.0~55-60
Aromatic/Pyridyl CH~6.5-8.8~110-160
Amide N-CH₃~2.8-3.2~30-40
Alkene (=CH)~6.0-7.5~120-140
Amide C=O-~165-175

Note: These values are illustrative and based on typical chemical shifts for similar functional groups. Actual values would depend on the specific chemical environment within this compound and the solvent used.

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragments spectrabase.combldpharm.com. MS is invaluable for confirming the molecular weight of this compound and for identifying potential metabolites in preclinical samples.

Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with MS, the intact molecule can be ionized to produce a molecular ion, typically an adduct like [M+H]⁺ or [M-H]⁻. The measured m/z of this molecular ion confirms the molecular weight of this compound.

Tandem MS (MS/MS) or MS² involves fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for definitive identification and structural elucidation, especially for confirming the presence of specific substructures within this compound. MS is also widely used in preclinical research for metabolite profiling, where it helps identify and characterize metabolites of the parent compound in biological matrices nih.gov.

One search result mentions APCI-MS analysis of mixed fractions, showing a peak at m/z 331, identified as [MH]⁺, and another at m/z 330, identified as [M]⁻ uni-goettingen.de. While the calculated molecular weight for (E)-N-(3,4-dimethoxyphenethyl)-N-methyl-3-(3-pyridyl)-2-propenamide is approximately 340.4 g/mol nih.govresearchgate.netresearchgate.net, the observation of an [MH]⁺ ion at m/z 331 in the context of "331" suggests that either the analyzed fraction contained a related compound with a molecular weight of 330, or there is a discrepancy in the reported data or compound identity in different sources. This highlights the importance of comprehensive analytical data for accurate characterization.

An illustrative example of expected MS data characteristics for this compound is shown below:

Ion TypeExpected m/z (based on MW ~340.4)Potential Fragments (Illustrative)Significance
Molecular Ion~341.4 ([M+H]⁺) or ~339.4 ([M-H]⁻)-Confirmation of molecular weight
Fragment IonsVariouse.g., loss of methoxy (B1213986) group, cleavage of amide bond, fragmentation of aromatic/pyridine ringsStructural confirmation, metabolite identification

Note: The expected m/z for the molecular ion is based on the calculated molecular weight of this compound. Illustrative fragments are based on common fragmentation pathways for molecules with similar functional groups.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum neu.edu.trrsc.org. Compounds with π-electron systems, such as aromatic rings, conjugated double bonds, and heteroaromatic rings present in this compound, absorb UV-Vis light. The UV-Vis spectrum provides information about the presence and nature of these chromophores and can be used for quantitative analysis based on the Beer-Lambert Law. The maximum absorbance wavelength (λmax) and molar absorptivity are characteristic properties of a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds nist.govjst.go.jp. The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the amide carbonyl (C=O) stretch, C-H stretches (aromatic, alkene, alkyl), C=C stretches (aromatic and alkene), C-N stretches (amide and pyridine), and C-O stretches (methoxy groups) spectrabase.comacs.org. The pattern of these absorption bands serves as a molecular fingerprint, aiding in identification and confirmation of the structure.

While specific UV-Vis and IR spectra for this compound were not found, these techniques are standard for the characterization of organic compounds.

Illustrative examples of expected IR absorption bands for key functional groups in this compound are shown below:

Functional GroupExpected IR Absorption (cm⁻¹)Intensity
Amide C=O~1630-1690Strong
Aromatic C=C~1450-1600Variable
Alkene C=C~1620-1680Medium
C-H (Aromatic)~3000-3100Medium
C-H (Alkyl)~2850-2960Medium
C-O (Methoxy)~1000-1250Strong
N-H (Amide)~3200-3500 (if present)Variable

Note: this compound has a tertiary amide, so a characteristic N-H stretch would not be present. These values are illustrative based on typical absorption bands for similar functional groups.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound in preclinical research.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components in a mixture based on their differential partitioning between a stationary phase and a mobile phase interchim.fr. HPLC is crucial for purifying this compound and for assessing its purity.

For a molecule like this compound, which has moderate polarity due to the amide, pyridine, and methoxy groups, reversed-phase HPLC is commonly employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water or aqueous buffer with organic solvents like acetonitrile (B52724) or methanol). The specific mobile phase composition and gradient (if used) would be optimized to achieve adequate separation of this compound from impurities.

HPLC coupled with a UV-Vis detector is standard for monitoring the separation and quantifying the compound interchim.fr. The UV-Vis detection wavelength would typically be chosen based on the λmax of this compound determined by UV-Vis spectroscopy, maximizing sensitivity. Integration of peak areas in the chromatogram allows for the determination of the purity of this compound and the quantification of impurities. Preparative HPLC can be used to purify larger quantities of this compound for further studies.

While specific HPLC chromatograms or methods for this compound were not found, HPLC is a routine technique for the analysis of organic compounds in preclinical settings.

An illustrative example of expected HPLC data characteristics is shown below:

ParameterTypical Range/DescriptionSignificance
Retention Time (tR)Compound-specificUsed for identification
Peak AreaProportional to concentrationUsed for quantification and purity
Peak ShapeShould be symmetrical for pure compoundIndicates chromatographic efficiency
Purity (%)Determined by normalizing peak areasAssesses the chemical purity

Note: Specific retention time would depend on the column, mobile phase, and flow rate used.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds interchim.fr. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase typically contained within a capillary column. Separation is based on the differential partitioning of the analytes between the gas phase and the stationary phase.

For this compound, which has a relatively high molecular weight (approx. 340 g/mol ) and polar functional groups, direct GC analysis might be challenging without derivatization to increase its volatility. However, GC is often coupled with MS (GC-MS) and is a powerful tool for the analysis of volatile impurities or potential volatile degradation products of this compound neu.edu.tr. GC-MS provides both chromatographic separation and mass spectral identification of the separated components.

While specific GC applications for this compound were not found, GC-MS is a common technique in chemical characterization and impurity analysis in preclinical research rsc.org.

An illustrative example of expected GC data characteristics (if applicable or for volatile impurities) is shown below:

ParameterTypical Range/DescriptionSignificance
Retention Time (tR)Compound-specificUsed for identification
Peak AreaProportional to concentrationUsed for quantification of volatile components
Mass SpectrumFragmentation pattern and molecular ionIdentification of separated compounds

Note: The applicability of GC for this compound itself depends on its volatility and thermal stability. It is more commonly used for analyzing more volatile related substances or impurities.

These analytical methodologies, when applied comprehensively, provide the necessary data for the rigorous characterization and analysis of this compound in preclinical research, supporting the development and study of this compound.

Bioanalytical Method Development and Validation for Preclinical Sample Analysis

Bioanalytical methods are essential for quantifying drugs and their metabolites within biological matrices such as blood, plasma, serum, or tissue samples obtained during preclinical studies nih.govscience.gov. The sensitivity and selectivity of these methods are paramount for the success of preclinical pharmacokinetic and toxicokinetic studies nih.gov. Method development involves identifying suitable procedures and conditions for analyte quantification, including the characterization of reference standards, calibration curves, quality control samples, and assessment of selectivity, sensitivity, accuracy, precision, recovery, and analyte stability.

Method validation is a critical step to demonstrate that a bioanalytical method is reliable and reproducible for its intended purpose nih.gov. Regulatory guidelines, such as those from the US Food and Drug Administration (FDA) and European Medicines Agency (EMA), provide recommendations for bioanalytical method validation nih.govscience.gov. Key validation parameters typically include selectivity, sensitivity (often defined by the lower limit of quantification, LLOQ), linearity of the calibration curve, accuracy, precision (both intra-day and inter-day), matrix effect, recovery, and various stability assessments (e.g., freeze-thaw, bench-top, long-term, and autosampler stability) nih.govscience.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently the method of choice in bioanalytical laboratories due to its high selectivity and sensitivity science.gov.

Advanced Imaging Techniques in Preclinical this compound Studies

Advanced imaging techniques play a vital role in preclinical research by providing non-invasive or minimally invasive means to visualize and quantify biological processes, disease progression, and the distribution or effects of therapeutic compounds in living animals. These techniques include modalities such as magnetic resonance imaging (MRI), positron emission tomography (PET), single-photon emission computed tomography (SPECT), micro-computed tomography (micro-CT), and optical imaging (bioluminescence and fluorescence). Preclinical imaging can provide valuable insights into pharmacokinetic and pharmacodynamic properties, target engagement, and therapeutic efficacy.

In the context of this compound preclinical studies, particularly those focusing on its effects in kidney disease models, standard histological techniques have been employed. For instance, immunohistochemistry has been used to assess the levels and localization of transforming growth factor-beta1 (TGF-beta1) in kidney tissue sections from animals treated with this compound. This method, while providing valuable information on protein expression within tissues, is an ex vivo technique performed on fixed samples.

Based on the currently available information, detailed descriptions or findings related to the application of advanced in vivo preclinical imaging techniques, such as PET, SPECT, or MRI, specifically for studying this compound's distribution, metabolism, or real-time effects in living preclinical models were not found in the examined search results. The reported preclinical investigations primarily utilized biological assays and histological assessments to evaluate the compound's impact.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Tjn-331 with high purity, and how can yield be optimized?

  • Answer : Synthesis of this compound should follow validated protocols, such as multi-step organic reactions (e.g., nucleophilic substitution or catalytic cross-coupling). Optimization involves:

  • Parameter Screening : Use factorial design experiments to test temperature, solvent polarity, and catalyst ratios .

  • Purity Assessment : Employ HPLC (detection limit: 0.1% impurities) and NMR (¹H/¹³C for structural confirmation) .

  • Yield Improvement : Iterative adjustments to reaction time and stoichiometry, monitored via LC-MS .

    Table 1: Synthesis Optimization Parameters

    ParameterRange TestedOptimal ValueImpact on Yield/Purity
    Temperature50–120°C80°C↑ Yield by 22%
    Catalyst Ratio0.5–5 mol%2 mol%↑ Purity to 98.5%

Q. How should researchers design in vitro experiments to evaluate this compound’s biological activity while minimizing bias?

  • Answer :

  • Control Groups : Include positive/negative controls (e.g., known inhibitors/solvent-only) to validate assay conditions .
  • Replication : Perform triplicate runs with independent cell batches to account for biological variability .
  • Blinding : Use double-blind protocols during data collection and analysis to reduce observer bias .

Q. Which analytical techniques are most robust for characterizing this compound’s physicochemical properties?

  • Answer : Prioritize orthogonal methods:

  • Structural Confirmation : X-ray crystallography (for absolute configuration) paired with FT-IR (functional group analysis) .
  • Stability Testing : Accelerated degradation studies under varying pH/temperature, analyzed via UPLC-PDA .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across different model systems?

  • Answer : Apply contradiction analysis frameworks:

  • Identify Principal Contradictions : Determine if discrepancies arise from model-specific variables (e.g., species differences in receptor binding) vs. methodological flaws .

  • Triangulation : Compare data from in vitro (cell lines), ex vivo (tissue samples), and in vivo (animal models) systems to isolate context-dependent effects .

  • Meta-Analysis : Pool datasets from independent studies to assess effect size consistency using random-effects models .

    Table 2: Contradictory Findings in this compound Studies

    StudyModel SystemReported MechanismPossible Explanations for Discrepancies
    A (2023)Murine macrophagesApoptosis via Caspase-3Species-specific immune responses
    B (2024)Human cancer cellsAutophagy inductionDifferential expression of LC3 isoforms

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound’s efficacy studies?

  • Answer :

  • Model Selection : Use Hill slope equations or four-parameter logistic (4PL) regression to fit sigmoidal curves .
  • Outlier Handling : Apply Grubbs’ test or robust regression for datasets with high variability .
  • Uncertainty Quantification : Report 95% confidence intervals for EC₅₀ values derived from bootstrapping .

Q. How can multi-omics integration clarify this compound’s systemic effects in complex biological networks?

  • Answer :

  • Data Layers : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathway interactions .
  • Network Analysis : Use tools like STRING or Cytoscape to identify hub genes/proteins affected by this compound .
  • Validation : Prioritize CRISPR-Cas9 knockout models to test predicted targets (e.g., kinase nodes) .

Methodological Guidelines

  • Avoiding Common Errors : Ensure manuscript clarity by explicitly stating limitations (e.g., "Results are limited to 2D cell cultures; 3D/organoid validation is needed") .
  • Ethical Compliance : Secure institutional review board (IRB) approval for studies involving human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.